5-(Propoxymethyl)furan-2-carbaldehyde
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Overview
Description
5-(Propoxymethyl)furan-2-carbaldehyde is an organic compound with the molecular formula C₉H₁₂O₃ It is a derivative of furan, a heterocyclic organic compound, and contains an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Propoxymethyl)furan-2-carbaldehyde typically involves the reaction of furan derivatives with propylating agents. One common method is the reaction of 5-hydroxymethylfurfural with propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
5-(Propoxymethyl)furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can be carried out using reagents such as bromine or nitric acid.
Major Products Formed
Oxidation: 5-(Propoxymethyl)furan-2-carboxylic acid.
Reduction: 5-(Propoxymethyl)furan-2-methanol.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Scientific Research Applications
5-(Propoxymethyl)furan-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(Propoxymethyl)furan-2-carbaldehyde involves its reactivity as an aldehyde. The aldehyde group can form covalent bonds with nucleophiles, such as amines and thiols, leading to the formation of imines and thioethers, respectively. These reactions are important in various biochemical pathways and synthetic applications.
Comparison with Similar Compounds
Similar Compounds
5-(Ethoxymethyl)furan-2-carbaldehyde: Similar structure but with an ethoxy group instead of a propoxy group.
Furfural (furan-2-carbaldehyde): Lacks the propoxymethyl group, making it less hydrophobic.
Uniqueness
5-(Propoxymethyl)furan-2-carbaldehyde is unique due to the presence of the propoxymethyl group, which imparts specific chemical properties such as increased hydrophobicity and reactivity. This makes it a valuable intermediate in organic synthesis and material science applications.
Properties
CAS No. |
1917-66-4 |
---|---|
Molecular Formula |
C9H12O3 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
5-(propoxymethyl)furan-2-carbaldehyde |
InChI |
InChI=1S/C9H12O3/c1-2-5-11-7-9-4-3-8(6-10)12-9/h3-4,6H,2,5,7H2,1H3 |
InChI Key |
GIOIMYYFBZQLCS-UHFFFAOYSA-N |
Canonical SMILES |
CCCOCC1=CC=C(O1)C=O |
Origin of Product |
United States |
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